2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide
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Overview
Description
2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorobenzyl sulfanyl group, and a dichlorophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . The reaction conditions often include dry toluene and molecular sieves to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents like ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may act as an acetolactate synthase (ALS) inhibitor, which is crucial for its herbicidal activity .
Comparison with Similar Compounds
Similar Compounds
Penoxsulam: A triazolopyrimidine sulfonamide herbicide with similar structural features.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazolopyrimidine core, used in medicinal chemistry.
Uniqueness
2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16Cl3N5O2S |
---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
2-[2-[(2-chlorophenyl)methylsulfanyl]-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C20H16Cl3N5O2S/c21-13-5-2-1-4-11(13)10-31-20-26-19-25-18(30)12(9-28(19)27-20)8-16(29)24-15-7-3-6-14(22)17(15)23/h1-7,12H,8-10H2,(H,24,29)(H,25,26,27,30) |
InChI Key |
XLRWSROYCWXPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=NC(=NN21)SCC3=CC=CC=C3Cl)CC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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